

# Astin C: A Cyclopeptide Inhibitor of Innate Immunity via STING Pathway Modulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Astin C**

Cat. No.: **B2457220**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Astin C**, a naturally occurring cyclopeptide isolated from the medicinal plant *Aster tataricus*, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This pathway is instrumental in detecting cytosolic DNA, triggering downstream inflammatory and antiviral responses. Dysregulation of STING signaling is implicated in a range of autoimmune and autoinflammatory diseases. **Astin C** presents a promising therapeutic lead by selectively targeting the STING protein, thereby attenuating aberrant immune activation. This technical guide provides a comprehensive overview of **Astin C**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

## Introduction to Innate Immunity and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against invading pathogens and cellular damage.<sup>[1]</sup> It relies on a repertoire of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).<sup>[2]</sup> The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a pivotal cytosolic DNA sensing pathway.<sup>[3]</sup> Upon binding to double-stranded DNA

(dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).<sup>[3]</sup> cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.<sup>[4]</sup> This activation leads to STING's translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).<sup>[5]</sup> TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.<sup>[4][5]</sup> In the nucleus, IRF3 induces the expression of type I interferons (IFNs) and other inflammatory cytokines.<sup>[4]</sup> STING activation also triggers the NF-κB signaling pathway, further contributing to the pro-inflammatory response.<sup>[5][6][7]</sup>

## Astin C: A Specific Inhibitor of STING Signaling

**Astin C** is a cyclopeptide that has been identified as a specific small-molecule inhibitor of the cGAS-STING pathway.<sup>[4][8]</sup> Its inhibitory action is highly specific to this pathway, as it does not affect other innate immune signaling pathways, such as the RIG-I-mediated response to cytosolic RNA.<sup>[9]</sup>

## Mechanism of Action

**Astin C** exerts its inhibitory effect by directly targeting the STING protein. In silico modeling and competition assays have shown that **Astin C** likely docks into the same C-terminal domain pocket of STING where the natural ligand, cGAMP, binds. By competitively occupying this site, **Astin C** prevents the conformational changes in STING that are necessary for downstream signaling.<sup>[3][10]</sup>

Crucially, **Astin C**'s binding to STING selectively blocks the recruitment of the transcription factor IRF3 to the STING signalosome.<sup>[4][8][11]</sup> This prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the expression of type I interferons and other IRF3-dependent genes.<sup>[4]</sup> It is important to note that **Astin C** does not appear to disrupt the interaction between STING and TBK1.<sup>[9]</sup>

[Click to download full resolution via product page](#)**Figure 1: Astin C's Inhibition of the cGAS-STING Signaling Pathway.**

## Quantitative Data on Astin C's Inhibitory Activity

The inhibitory effects of **Astin C** have been quantified in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of **Astin C**

| Cell Line                             | Assay                                                     | IC50 (μM)    | Reference |
|---------------------------------------|-----------------------------------------------------------|--------------|-----------|
| Mouse Embryonic Fibroblasts (MEFs)    | Inhibition of Ifnb<br>mRNA induction by intracellular DNA | 3.42 ± 0.13  | [9]       |
| Human Fetal Lung Fibroblasts (IMR-90) | Inhibition of Ifnb<br>mRNA induction by intracellular DNA | 10.83 ± 1.88 | [9]       |
| Mouse Lymph Node Cells                | Immunosuppressive Activity                                | 12.6 ± 3.3   | [12]      |

Table 2: In Vitro and In Vivo Effects of **Astin C**

| Model System                                                 | Treatment                         | Effect                                                                                                          | Reference |
|--------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| HEK293 cells                                                 | Astin C (10 $\mu$ M; 6 h)         | Significantly inhibits Ifnb mRNA expression induced by cGAS or STING.                                           | [8]       |
| HEK293T cells and MEFs                                       | Astin C (10 $\mu$ M; 6 h)         | Significantly impairs the interaction between STING and IRF3.                                                   | [8]       |
| Trex1 <sup>-/-</sup> Bone Marrow-Derived Macrophages (BMDMs) | Astin C                           | Inhibited the expression of type I interferon and pro-inflammatory cytokines.                                   | [8]       |
| Trex1 <sup>-/-</sup> Mouse Model of Autoimmune Disease       | Astin C                           | Alleviated autoimmune inflammatory symptoms, decreased sera autoantibodies, and reduced activated CD8+ T cells. | [8]       |
| Male ICR mice with Sarcoma 180 ascites tumor                 | Astin C (5.0 mg/kg; i.p.; 5 days) | Achieved a tumor growth inhibition rate of 45%.                                                                 | [8]       |

## Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **Astin C**.

## Cell Culture and Reagents

- Cell Lines: HEK293T, Mouse Embryonic Fibroblasts (MEFs), and Bone Marrow-Derived Macrophages (BMDMs) from wild-type and Trex1<sup>-/-</sup> mice are commonly used.

- **Culture Conditions:** Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO<sub>2</sub> incubator.
- **Astin C Preparation:** **Astin C** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A DMSO-only control is always included.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes, such as Ifnb, to assess the effect of **Astin C** on STING-mediated gene induction.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Innate Immunity Reimagined: Metabolic Reprogramming as a Gateway to Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 recruitment to STING activates both IRF3 and NF- $\kappa$ B that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. NF- $\kappa$ B signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Astin C: A Cyclopeptide Inhibitor of Innate Immunity via STING Pathway Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2457220#astin-c-s-role-in-innate-immunity-regulation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)